molecular formula C5H3F3N2S B11759207 5-Trifluoromethyl-3h-pyrazine-2-thione

5-Trifluoromethyl-3h-pyrazine-2-thione

Cat. No.: B11759207
M. Wt: 180.15 g/mol
InChI Key: OTCJTBACVDUXRZ-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-3H-pyrazine-2-thione is a heterocyclic compound containing a trifluoromethyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-3H-pyrazine-2-thione typically involves the reaction of trifluoromethyl-substituted pyrazine derivatives with sulfur-containing reagents. One common method involves the reaction of 5-trifluoromethyl-2-chloropyrazine with thiourea under basic conditions to yield the desired thione compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-3H-pyrazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Trifluoromethyl-3H-pyrazine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-3H-pyrazine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Trifluoromethyl-3H-pyrazine-2-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. These characteristics make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-(trifluoromethyl)-2H-pyrazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-10-4(11)2-9-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCJTBACVDUXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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